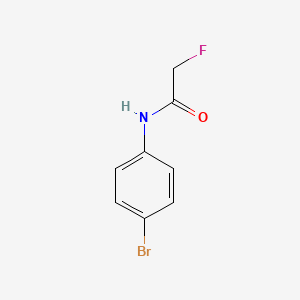![molecular formula C72H116O4P2S4Zn B13417799 Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']- CAS No. 54261-67-5](/img/structure/B13417799.png)
Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS’]- is a complex organozinc compound known for its unique chemical properties and applications. It is primarily used as an additive in lubricants and greases to enhance their performance by providing anti-wear and anti-corrosion properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS’]- typically involves the reaction of zinc oxide with O,O-bis(dodecylphenyl) phosphorodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene or xylene, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where zinc oxide and O,O-bis(dodecylphenyl) phosphorodithioic acid are mixed in precise stoichiometric ratios. The reaction mixture is heated and stirred continuously to ensure complete reaction and high yield of the product .
Chemical Reactions Analysis
Types of Reactions
Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS’]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Substitution: It can undergo substitution reactions where the dodecylphenyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include zinc oxide, substituted phosphorodithioates, and various organic by-products depending on the specific reagents and conditions used .
Scientific Research Applications
Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS’]- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize transition states and intermediates.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and metal ion regulation.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anti-cancer agent.
Mechanism of Action
The mechanism of action of Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS’]- involves its interaction with metal surfaces and biological molecules. The compound forms a protective layer on metal surfaces, preventing wear and corrosion. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites and altering their conformation .
Comparison with Similar Compounds
Similar Compounds
- Zinc bis[O,O-bis(2-ethylhexyl)] bis(dithiophosphate)
- Zinc bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS’]-
- Zinc O,O,O’,O’-tetrabutyl bis(phosphorodithioate)
Uniqueness
Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS’]- is unique due to its long dodecylphenyl chains, which provide enhanced hydrophobicity and better performance in high-temperature applications compared to similar compounds with shorter alkyl chains .
Properties
CAS No. |
54261-67-5 |
|---|---|
Molecular Formula |
C72H116O4P2S4Zn |
Molecular Weight |
1301.3 g/mol |
IUPAC Name |
zinc;bis(4-dodecylphenoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C36H59O2PS2.Zn/c2*1-3-5-7-9-11-13-15-17-19-21-23-33-25-29-35(30-26-33)37-39(40,41)38-36-31-27-34(28-32-36)24-22-20-18-16-14-12-10-8-6-4-2;/h2*25-32H,3-24H2,1-2H3,(H,40,41);/q;;+2/p-2 |
InChI Key |
BQGHVUIRQKWVEJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CCCCCCCCCCCC)[S-].CCCCCCCCCCCCC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CCCCCCCCCCCC)[S-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





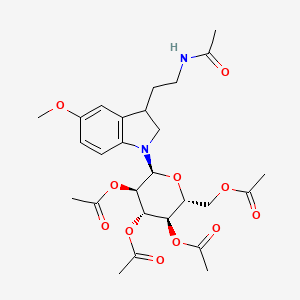
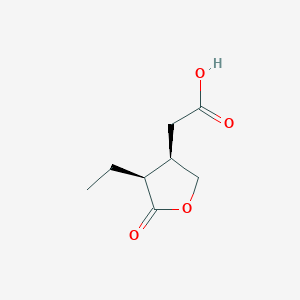
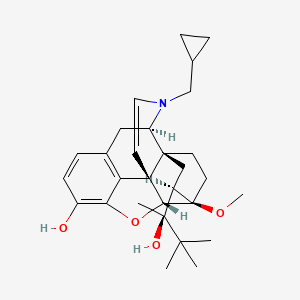

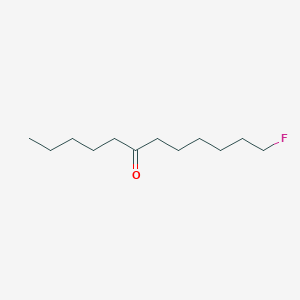

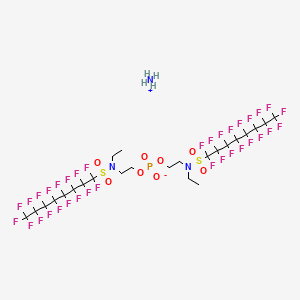
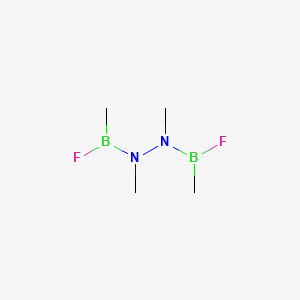
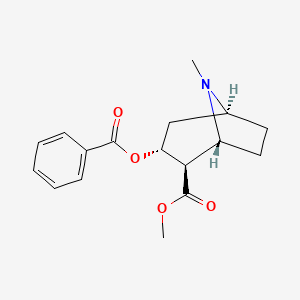
![[(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B13417814.png)
